molecular formula C7H11N3O3 B086660 Ternidazole CAS No. 1077-93-6

Ternidazole

Cat. No.: B086660
CAS No.: 1077-93-6
M. Wt: 185.18 g/mol
InChI Key: DUOHVNSMLSPTMI-UHFFFAOYSA-N
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Description

Ternidazole is a nitroimidazole derivative that has been widely used as an antiprotozoal agent. It is particularly effective against protozoal infections such as trichomoniasis. The compound is known for its ability to disrupt the DNA synthesis of protozoa, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ternidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The typical synthetic route involves the following steps:

    Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid.

    Alkylation: The nitrated imidazole is then alkylated with a suitable alkyl halide to introduce the desired side chain.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Cyclization: The amino group undergoes cyclization to form the final nitroimidazole structure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ternidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ternidazole has a wide range of applications in scientific research, including:

Mechanism of Action

Ternidazole exerts its effects by disrupting the DNA synthesis of protozoa. The nitro group of this compound is reduced within the protozoal cell, leading to the formation of reactive nitro radicals. These radicals cause damage to the DNA of the protozoa, ultimately leading to cell death. The molecular targets include the DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ternidazole

This compound is unique in its specific activity against certain protozoal infections and its favorable pharmacokinetic properties. It has a longer half-life compared to metronidazole, allowing for less frequent dosing. Additionally, this compound has shown effectiveness in cases where resistance to other nitroimidazoles has developed .

Properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOHVNSMLSPTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862525
Record name Ternidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-93-6
Record name Ternidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ternidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ternidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ternidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction mixture of 2-methyl-5-nitroimidazole (127 g, 1.0 mol) and 1-chloro-3-hydroxypropane (500 g, 5.3 mol) will be refluxed for 24 h. Then, the excessive amount of 1-chloro-3-hydroxypropane will be removed via evaporation under a condition of 2660 Pa. To the residue, 200 ml of water will be added. The mixture will be filtered. The filtrate will be collected. The filter residue will be then rinsed with water. The water phases will be combined and alkalified with saturated sodium bicarbonate aqueous solution up to pH 9. The solution will be placed in the cold room overnight for crystallization. The crystals will be filtered, washed with water, and then dried. The crude product will be recrystallized from ethyl acetate to give 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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